epsilon,epsilon-Carotene

Catalog No.
S16007327
CAS No.
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
epsilon,epsilon-Carotene

Product Name

epsilon,epsilon-Carotene

IUPAC Name

1,5,5-trimethyl-6-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3

InChI Key

QABFXOMOOYWZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C

Epsilon,epsilon-Carotene is a cyclic carotenoid belonging to the carotene family, characterized by its unique structure that includes two epsilon rings. This compound is notable for its presence in various plant species, including Zea mays (corn) and Capsicum annuum (bell pepper) . Epsilon,epsilon-Carotene is a precursor to other carotenoids and plays a significant role in the biosynthetic pathways of these pigments.

Typical of carotenoids, including cyclization, oxidation, and isomerization. The primary pathway for its synthesis involves the enzymatic conversion of beta-carotene through the action of beta-carotene ketolases. This process results in the formation of epsilon,epsilon-Carotene from beta-carotene, highlighting its role as an intermediate in carotenoid metabolism
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  • Biological Systems: Studies have shown that epsilon,epsilon-Carotene can influence lipid metabolism and interact with cellular signaling pathways involved in oxidative stress responses .
  • Epsilon,epsilon-Carotene exhibits various biological activities that contribute to its significance in plant physiology and human health. Like other carotenoids, it acts as an antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species. This protective mechanism is crucial for maintaining cellular integrity and function . Furthermore, epsilon,epsilon-Carotene is believed to play a role in photoprotection by dissipating excess light energy absorbed during photosynthesis, thereby preventing damage to chlorophyll and other cellular components .

    The synthesis of epsilon,epsilon-Carotene can be achieved through both natural biosynthetic pathways and synthetic methods:

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